5-(2-Hydroxypropan-2-yl)thiophene-2-carboxylic acid
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Overview
Description
5-(2-Hydroxypropan-2-yl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C8H10O3S It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxypropan-2-yl)thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation reaction of thiophene derivatives with appropriate reagents. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize thiophene derivatives . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxypropan-2-yl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
5-(2-Hydroxypropan-2-yl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 5-(2-Hydroxypropan-2-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to interact with enzymes and receptors, modulating their activity. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Another thiophene derivative with a carboxylic acid group at the 2-position.
Thiophene-3-carboxylic acid: Similar to thiophene-2-carboxylic acid but with the carboxylic acid group at the 3-position.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Uniqueness
5-(2-Hydroxypropan-2-yl)thiophene-2-carboxylic acid is unique due to the presence of the hydroxypropan-2-yl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H10O3S |
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Molecular Weight |
186.23 g/mol |
IUPAC Name |
5-(2-hydroxypropan-2-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H10O3S/c1-8(2,11)6-4-3-5(12-6)7(9)10/h3-4,11H,1-2H3,(H,9,10) |
InChI Key |
MBXGTGPEONSASI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(S1)C(=O)O)O |
Origin of Product |
United States |
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